molecular formula C13H10N2OS2 B2607415 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 338976-34-4

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2607415
CAS No.: 338976-34-4
M. Wt: 274.36
InChI Key: QXLSEUVUODMJTO-UHFFFAOYSA-N
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Description

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C13H10N2OS2 and its molecular weight is 274.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

The compound 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a part of the imidazo[2,1-b]thiazole derivative family, which has been a subject of extensive research due to its promising applications in various fields. A study on the synthesis and crystal structure of a similar compound, 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, highlights the importance of understanding the molecular and crystal structure of such compounds. The study detailed the stabilization of the crystal structure through intermolecular interactions, crucial for predicting the compound's behavior in different conditions and applications (Banu et al., 2010).

Chemical Synthesis and Antioxidant Activity

The synthesis routes and properties of the benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, closely related to the compound , have been extensively studied. Notably, the efficient synthetic routes for these compounds and their antioxidant activities have been explored, indicating the potential of these derivatives in pharmaceutical applications. The Schiff base of benzo[4, 5]imidazo[2, 1-b]thiazole, for instance, showed significant antioxidant properties, suggesting that similar structures might also possess beneficial pharmacological activities (Nikhila et al., 2020).

Biological Activities

The imidazo[2,1-b]thiazole derivatives have been recognized for their biological activities. For example, derivatives like 6-aryl-3-(3,4-dimethoxy-phenyl)-2-phenylsulfanyl-imidazo[2,1-b]-thiazole have been synthesized and characterized, and their anthelmintic and anti-inflammatory activities were highlighted. These studies underscore the biological relevance of imidazo[2,1-b]thiazole derivatives, pointing to the potential therapeutic applications of this compound in similar domains (Shetty et al., 2010).

Novel Compound Synthesis

The compound is also relevant in the field of novel compound synthesis. For instance, studies involving the synthesis of novel 2,3-dihydroimidazo[2,1-b][1,3]oxazoles have used 2-(benzylsulfanyl)imidazoles as precursors, indicating the potential of this compound in the synthesis of other novel compounds. The exploration of diverse substitution reactions and the successful formation of fused imidazoxazoles under mild conditions highlight the versatility and potential of these compounds in synthetic chemistry (Moreno et al., 2002).

Properties

IUPAC Name

6-benzylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c16-8-11-12(14-13-15(11)6-7-17-13)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLSEUVUODMJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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